
Anticancer agent 56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It shows significant anticancer activity against multiple cancer cell lines, with an IC50 value of less than 3 μM . This compound has garnered attention due to its potential in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 56 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing similar compounds often involve:
Formation of the core structure: This step typically involves the use of starting materials that undergo cyclization or condensation reactions to form the core structure of the compound.
Functionalization: The core structure is then functionalized with various substituents to enhance its anticancer properties. This may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final compound is purified using techniques such as recrystallization, chromatography, or distillation to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality and yield, and implementing purification processes suitable for industrial-scale operations.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a metal catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Anticancer agent 56 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of anticancer agents.
Biology: It is used in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and other cellular processes.
Medicine: It is being explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Mechanism of Action
The mechanism of action of Anticancer agent 56 involves multiple pathways and molecular targets. It exerts its effects by:
Inhibiting cell proliferation: It interferes with the cell cycle, preventing cancer cells from dividing and proliferating.
Inducing apoptosis: It triggers programmed cell death in cancer cells through the activation of apoptotic pathways.
Targeting specific proteins: It binds to and inhibits the activity of specific proteins involved in cancer progression, such as kinases and transcription factors.
Comparison with Similar Compounds
Anticancer agent 56 can be compared with other similar compounds, such as:
Doxorubicin: A widely used anticancer drug with a similar mechanism of action but different chemical structure.
Paclitaxel: Another anticancer drug that targets microtubules and inhibits cell division.
Cisplatin: A platinum-based anticancer drug that forms DNA crosslinks and induces apoptosis.
This compound is unique in its specific molecular targets and pathways, as well as its favorable drug-like properties and low IC50 value .
Properties
Molecular Formula |
C20H18ClN3O3 |
|---|---|
Molecular Weight |
383.8 g/mol |
IUPAC Name |
(E)-1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C20H18ClN3O3/c1-13-20(22-23-24(13)16-8-6-15(21)7-9-16)17(25)10-4-14-5-11-18(26-2)19(12-14)27-3/h4-12H,1-3H3/b10-4+ |
InChI Key |
YOJHPSLHBFFDDL-ONNFQVAWSA-N |
Isomeric SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


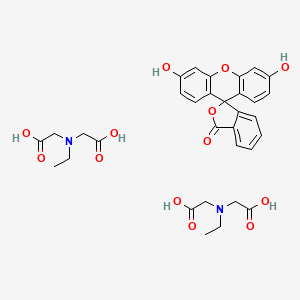






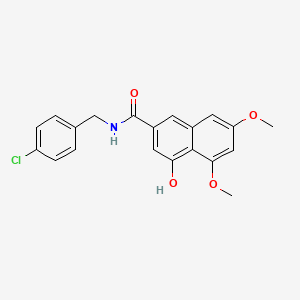
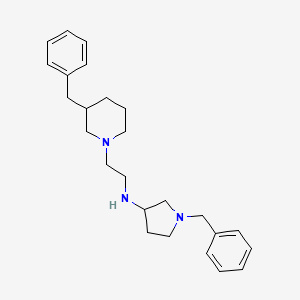

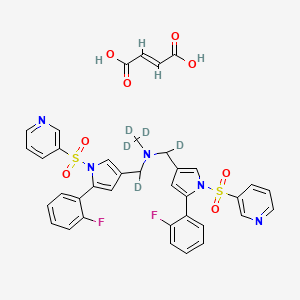
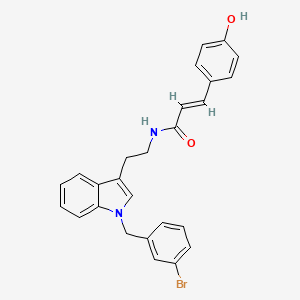
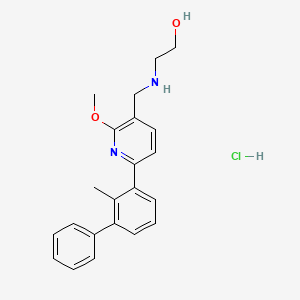
![8-[(2S)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile;hydrochloride](/img/structure/B12399175.png)
